molecular formula C22H25NO4 B557643 Fmoc-N-Me-D-Leu-OH CAS No. 103478-63-3

Fmoc-N-Me-D-Leu-OH

Cat. No.: B557643
CAS No.: 103478-63-3
M. Wt: 367,45 g/mole
InChI Key: BUJQSIPFDWLNDC-HXUWFJFHSA-N
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Description

Fmoc-N-Me-D-Leu-OH, also known as Fmoc-N-methyl-D-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group attached to the nitrogen atom of the leucine residue. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .

Mechanism of Action

Target of Action

Fmoc-N-Me-D-Leu-OH, also known as Fmoc-N-methyl-D-leucine or Fmoc-D-MeLeu-OH, is a derivative of the amino acid leucine . It is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The primary target of this compound is the amine group of amino acids, which it protects during the peptide synthesis process .

Mode of Action

The Fmoc group in this compound acts as a protecting group for the amine at the N-terminus in SPPS . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved with this compound is peptide synthesis, specifically SPPS . The Fmoc group protects the amine group during the coupling of amino acids, preventing unwanted side reactions . Once the desired peptide chain is formed, the Fmoc group is removed, allowing for further elongation of the peptide or for the finished peptide to be cleaved from the resin .

Pharmacokinetics

For instance, its solubility in common solvents like DMF is important for its application in SPPS .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine group during synthesis, it prevents side reactions and ensures the correct peptide sequence is obtained .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction is typically carried out in an organic solvent like DMF . The temperature of the reaction can also influence the rate of Fmoc deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-D-Leu-OH typically involves the protection of the amino group of D-leucine with the Fmoc group. This can be achieved by reacting D-leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or diisopropylethylamine (DIEA). The methylation of the nitrogen atom is then carried out using methyl iodide or a similar methylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry (D-isomer) and the presence of both the Fmoc protecting group and the N-methyl group.

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJQSIPFDWLNDC-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427131
Record name Fmoc-N-methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103478-63-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103478-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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